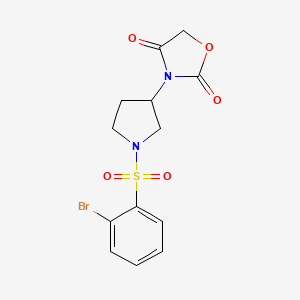

3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound featuring a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a 2-bromophenylsulfonyl group

Properties

IUPAC Name |

3-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O5S/c14-10-3-1-2-4-11(10)22(19,20)15-6-5-9(7-15)16-12(17)8-21-13(16)18/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEDSNWXVXFRBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common route includes:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a 2-bromophenylsulfonyl chloride, the pyrrolidine ring can be constructed through a cyclization reaction.

Introduction of the Oxazolidine-2,4-dione Moiety: This step often involves the reaction of the pyrrolidine intermediate with an appropriate oxazolidine-2,4-dione precursor under controlled conditions, such as in the presence of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced pyrrolidine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of oxazolidine compounds exhibit significant antimicrobial properties. Specifically, oxazolidinones are known for their efficacy against Gram-positive bacteria, including strains resistant to traditional antibiotics. The sulfonamide moiety in 3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione enhances its antibacterial activity by potentially interfering with bacterial folic acid synthesis pathways .

Anti-inflammatory Properties

Studies have shown that compounds similar to this compound can exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

Cancer Research

The compound's structure suggests potential applications in cancer therapy. Compounds containing oxazolidine rings have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific substitution pattern of the bromophenyl group may enhance selectivity towards cancer cell lines, providing a basis for further investigation into its anticancer properties .

Synthetic Methodologies

Synthesis of Oxazolidinones

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with isocyanates or isothiocyanates. This method allows for the introduction of various functional groups that can be tailored for specific biological activities. The presence of the sulfonamide group is particularly noteworthy as it can enhance solubility and bioavailability .

Catalytic Applications

Recent studies have explored the use of this compound as a catalyst in asymmetric synthesis reactions. Its ability to facilitate reactions with high enantioselectivity opens avenues for the development of new chiral drugs and compounds with specific pharmacological profiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione exerts its effects involves interaction with molecular targets such as enzymes or receptors. The bromophenylsulfonyl group can enhance binding affinity to specific targets, while the pyrrolidine and oxazolidine-2,4-dione moieties contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

- 3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Uniqueness

Compared to its analogs, 3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine, potentially leading to different biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine moiety linked to an oxazolidine dione structure and a bromophenylsulfonyl group. Its molecular formula is C13H14BrN3O4S, and it has a molecular weight of approximately 371.24 g/mol. The presence of the sulfonyl group is significant as it often enhances the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The sulfonyl group may facilitate binding to target proteins, potentially modulating their activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing sulfonamide groups have been shown to inhibit bacterial growth by interfering with folic acid synthesis in bacteria. This mechanism suggests that this compound may also possess antimicrobial effects.

Anticancer Potential

Studies have reported that oxazolidine derivatives can induce apoptosis in cancer cells. The compound may activate pathways leading to programmed cell death, making it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The compound's structural features suggest potential inhibition of specific enzymes involved in metabolic pathways. For example, compounds with similar oxazolidine structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of COX enzymes |

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of structurally related compounds, it was found that several derivatives showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL, indicating promising antimicrobial activity.

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of oxazolidine derivatives demonstrated that specific compounds could reduce the viability of various cancer cell lines by over 50% at concentrations below 10 µM. This highlights the potential therapeutic application of compounds like this compound in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.